Methyl(2-methylbenzyl)sulfamoyl chloride Methyl(2-methylbenzyl)sulfamoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758994
InChI: InChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.72 g/mol

Methyl(2-methylbenzyl)sulfamoyl chloride

CAS No.:

Cat. No.: VC17758994

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl(2-methylbenzyl)sulfamoyl chloride -

Specification

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
IUPAC Name N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride
Standard InChI InChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3
Standard InChI Key WOXQNLHPTKCCRJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN(C)S(=O)(=O)Cl

Introduction

Structural and Nomenclature Analysis

Methyl(2-methylbenzyl)sulfamoyl chloride possesses the systematic IUPAC name chloro(2-methylphenyl)methylsulfonylamine, with the molecular formula C₉H₁₂ClNO₂S. The structure comprises a sulfamoyl chloride core (-NHSO₂Cl), where the nitrogen atom is substituted by a methyl group and a 2-methylbenzyl moiety. This configuration confers both electrophilic reactivity at the sulfur center and steric hindrance from the aromatic substituent, influencing its chemical behavior .

Table 1: Key Structural and Molecular Data

PropertyValueSource Analogy
Molecular FormulaC₉H₁₂ClNO₂S
Molecular Weight (g/mol)233.71 (calculated)
CAS Registry NumberNot explicitly reported-
SMILES NotationClS(=O)(=O)N(C)Cc1c(C)cccc1Derived from

Synthesis and Manufacturing

The synthesis of methyl(2-methylbenzyl)sulfamoyl chloride can be inferred from methodologies applied to analogous sulfamoyl chlorides. A plausible route involves the chlorination of a pre-formed sulfamic acid derivative using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Reaction Pathway

  • Formation of Sulfamic Acid Intermediate:
    Methyl(2-methylbenzyl)amine reacts with chlorosulfonic acid (HSO₃Cl) under controlled conditions to yield the corresponding sulfamic acid. This step mirrors the synthesis of N-methylsulfamoyl chloride, where methylamine is treated with chlorosulfonic acid .

    C8H11N+HSO3ClC9H12NO3S+HCl\text{C}_8\text{H}_{11}\text{N} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_9\text{H}_{12}\text{NO}_3\text{S} + \text{HCl}
  • Chlorination to Sulfamoyl Chloride:
    The sulfamic acid intermediate undergoes chlorination using thionyl chloride, a method validated for methanesulfonyl chloride and related compounds .

    C9H12NO3S+SOCl2C9H12ClNO2S+SO2+HCl\text{C}_9\text{H}_{12}\text{NO}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{12}\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl}

Table 2: Synthetic Conditions for Analogous Compounds

ReagentTemperature (°C)Yield (%)Reference
Thionyl Chloride60–8070–85
Phosphorus Pentachloride100–12065–75

Physicochemical Properties

While direct data for methyl(2-methylbenzyl)sulfamoyl chloride remains scarce, extrapolations from structurally related compounds suggest the following properties:

  • Boiling Point: Estimated at 210–230°C (760 Torr), based on the higher molecular weight compared to N-methylsulfamoyl chloride (188.9°C) .

  • Density: ~1.35–1.45 g/cm³, analogous to (2-methylphenyl)methanesulfonyl chloride (1.501 g/cm³) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but reactive toward protic solvents (water, alcohols) .

Reactivity and Applications

The sulfamoyl chloride group is highly electrophilic, enabling diverse nucleophilic substitutions. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, a class of compounds with significant pharmaceutical applications :

C9H12ClNO2S+RNH2C9H12N2O2S+HCl\text{C}_9\text{H}_{12}\text{ClNO}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S} + \text{HCl}

This pathway is critical for synthesizing antimicrobial and anticancer agents, as demonstrated in benzoylated sulfamoyl carboxylic acid derivatives .

Esterification

Methyl(2-methylbenzyl)sulfamoyl chloride reacts with alcohols to form sulfonate esters, intermediates in polymer and agrochemical synthesis :

C9H12ClNO2S+ROHC9H12NO2SOR+HCl\text{C}_9\text{H}_{12}\text{ClNO}_2\text{S} + \text{ROH} \rightarrow \text{C}_9\text{H}_{12}\text{NO}_2\text{SOR} + \text{HCl}

Table 3: Comparative Reactivity of Sulfamoyl Chlorides

SubstrateProduct ClassReaction Rate (Relative)Reference
AminesSulfonamidesHigh
AlcoholsSulfonate EstersModerate
WaterHydrolysisRapid

Future Directions and Research Gaps

Despite its synthetic utility, methyl(2-methylbenzyl)sulfamoyl chloride remains understudied. Priority research areas include:

  • Crystallographic Studies: Elucidating solid-state structure via X-ray diffraction.

  • Catalytic Applications: Exploring use in asymmetric synthesis or polymer catalysis.

  • Biological Screening: Evaluating antimicrobial or antitumor activity of derived sulfonamides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator